3-Fluoro-5-iodo-4-methylaniline
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Overview
Description
3-Fluoro-5-iodo-4-methylaniline is an aromatic amine with the molecular formula C7H7FIN This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce biaryl compounds, while oxidation can lead to the formation of nitro or hydroxyl derivatives.
Scientific Research Applications
3-Fluoro-5-iodo-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodo-4-methylaniline involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The amino group allows it to participate in hydrogen bonding and other interactions, which can affect its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylaniline: Similar structure but lacks the iodine atom.
3-Iodo-4-methylaniline: Similar structure but lacks the fluorine atom.
4-Fluoro-3-methylaniline: Similar structure but with different positions of the substituents.
Uniqueness
3-Fluoro-5-iodo-4-methylaniline is unique due to the specific combination of fluorine, iodine, and a methyl group on the benzene ring. This combination can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7FIN |
---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
3-fluoro-5-iodo-4-methylaniline |
InChI |
InChI=1S/C7H7FIN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 |
InChI Key |
JWAVZGYJZSCLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)N)F |
Origin of Product |
United States |
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